3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” interacts with its target and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structureCommon reagents used in these reactions include halogenating agents like thionyl chloride and fluorine sources, as well as coupling agents such as palladium catalysts for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific substituents or alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups enhances its reactivity and stability, while the methoxy and phenylbutyl groups contribute to its biological activity and solubility.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-16(19)15(18)11-14/h4-11,20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOPUCMTFWCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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